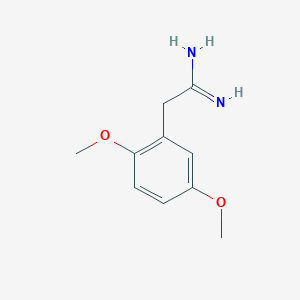

2-(2,5-Dimethoxyphenyl)acetimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHLFSHGZYIPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408108 | |

| Record name | 2-(2,5-dimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-58-4 | |

| Record name | 2-(2,5-dimethoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Acetimidamide and Its Analogs

Established Synthetic Pathways for Acetimidamides

Traditional methods for the synthesis of acetimidamides have been well-documented, offering reliable and versatile routes to this important functional group. These pathways primarily include direct amidination reactions and the strategic assembly of molecular frameworks through multi-component couplings.

Amidination Reactions

Amidination reactions are fundamental to the synthesis of acetimidamides, with several classic and modern methods available.

One of the most traditional routes is the Pinner reaction , first described by Adolf Pinner in 1877. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, such as 2-(2,5-dimethoxyphenyl)acetonitrile, to form a stable intermediate known as a Pinner salt (an imino ester salt). wikipedia.orgsynarchive.comorganic-chemistry.org This salt can then be isolated and subsequently treated with ammonia (B1221849) or an amine to yield the desired acetimidamide. wikipedia.org The process is typically carried out using a strong acid like hydrogen chloride in an anhydrous alcohol. organic-chemistry.orgd-nb.info While effective, the Pinner reaction often requires harsh, anhydrous conditions. d-nb.info

Another well-established method involves the conversion of thioamides . This approach typically begins with the corresponding thioamide, which can be activated for nucleophilic attack by an amine. A common protocol involves the use of N-protected thioamides, such as N-(t-Boc)thioamides, which react with various amines in the presence of a thiophilic agent like mercury(II) chloride (HgCl₂) and a base such as triethylamine (B128534) (Et₃N). researchgate.net This method is mild and provides excellent yields for a range of amines, although it necessitates the use of stoichiometric heavy metal reagents. researchgate.netacs.org The subsequent deprotection of the resulting N-(t-Boc)amidine can be easily achieved with trifluoroacetic acid. researchgate.net

A more contemporary approach involves the direct condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. This reaction can produce a mixture of the desired acetamidine (B91507) and an imidate ester byproduct. However, the formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine, leading to the acetamidine as the exclusive product in good yields. researchgate.net

Table 1: Comparison of Selected Amidination Reaction Conditions To view the data, click on the table and use the scroll bar.

| Method | Starting Material | Key Reagents | Typical Conditions | Product | Ref |

|---|---|---|---|---|---|

| Pinner Reaction | Nitrile | Alcohol, HCl (gas) | Anhydrous, low temperature | Amidine | wikipedia.org |

| Thioamide Conversion | N-(t-Boc)thioamide | Amine, HgCl₂, Et₃N | DMF, 0 °C to r.t. | N-(t-Boc)amidine | researchgate.net |

| Acetal Condensation | Primary Amine | N,N-dimethylacetamide dimethyl acetal, excess dimethylamine | Varies with substrate | Acetamidine | researchgate.net |

Multi-component Coupling Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for generating molecular diversity and can be adapted for the synthesis of amidine derivatives.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govwikipedia.org A key intermediate in the Ugi reaction is a nitrilium ion, formed from the reaction of an imine with the isocyanide. nih.gov By modifying the standard Ugi protocol, α-amino amidines can be synthesized. In this variation, a primary or secondary amine acts as the nucleophile that traps the nitrilium intermediate, instead of the typical carboxylate anion. nih.govrsc.org This three-component coupling of an aldehyde, an amine, and an isocyanide provides a direct and atom-economical route to α-amino amidines. rsc.orgnih.gov

The Passerini reaction is another foundational isocyanide-based MCR, classically involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. organicreactions.orgwikipedia.orgmdpi.com While the classic Passerini reaction does not directly produce an amidine, its mechanism and versatility have inspired the development of related transformations that can access amidine-like structures or serve as precursors. organicreactions.orgorganic-chemistry.org

Table 2: Ugi-type Reaction for α-Amino Amidine Synthesis To view the data, click on the table and use the scroll bar.

| Aldehyde Component | Amine Component | Isocyanide Component | Catalyst | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Aromatic Amines | t-Butyl Isocyanide | BDMS | Acetonitrile (B52724) | α-Amino Amidine | rsc.org |

| Benzaldehyde | Aniline | t-Butyl Isocyanide | I₂ (1 mol%) | Methanol | α-Amino Amidine | nih.gov |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation to organic synthesis has become a valuable technique for accelerating reaction rates, increasing product yields, and promoting greener chemical processes. nih.govsemanticscholar.org Microwave heating offers rapid and uniform energy transfer to the reaction mixture, often allowing for reactions to be completed in minutes rather than hours required by conventional heating methods. semanticscholar.orgnih.gov

This technology is highly compatible with the synthesis of acetimidamides and their analogs. For instance, multi-component reactions, such as the Biginelli reaction (a related MCR for synthesizing dihydropyrimidinones), have been shown to benefit significantly from microwave assistance, with dramatically reduced reaction times. semanticscholar.orgmdpi.com Similarly, the established pathways for acetimidamide synthesis, including amidination and Ugi-type reactions, can be optimized using microwave protocols. The sealed-vessel environment of a microwave reactor can facilitate reactions at temperatures above the solvent's boiling point, further accelerating the synthesis. nih.gov Microwave-assisted protocols often use environmentally benign solvents like water or ethanol, or can even be performed under solvent-free conditions, enhancing their green chemistry credentials. nih.govnih.gov

Novel Synthetic Approaches Involving Acetimidamides

Recent research has focused on developing innovative and more efficient methods for amidine synthesis, including novel insertion reactions and the application of advanced catalytic systems.

Insertion Reactions onto Arynes

A novel and operationally simple route to functionalized amidines involves the insertion of arynes into thioureas. acs.orgnih.govacs.org Arynes, highly reactive intermediates generated, for example, from 2-(trimethylsilyl)phenyl triflates, can undergo a formal π-insertion into the carbon-sulfur double bond (C=S) of a thiourea. acs.orgacs.org This reaction pathway is distinct from the reaction of arynes with ureas, where insertion occurs into the carbon-nitrogen (C-N) bond. acs.org The process affords functionalized amidines without the need for transition-metal catalysts. acs.org This method represents a significant advancement, offering a new disconnection for the synthesis of complex amidine structures.

Catalytic Approaches in Amidine Synthesis

Modern synthetic chemistry has increasingly turned to catalysis to achieve efficient and selective formation of chemical bonds. The synthesis of amidines has benefited greatly from this trend, with several catalytic systems being developed.

Transition-metal catalysis offers powerful methods for amidine synthesis. For example, copper salts can catalyze the nucleophilic addition of amines to nitriles under an oxygen atmosphere, providing a sustainable route to N-substituted amidines. mdpi.com Other catalytic systems, such as those based on ytterbium, have been shown to effectively catalyze the hydroamination of ynamides with anilines to produce a diverse range of amidines. organic-chemistry.org

Organocatalysis and even catalyst-free methods have also emerged as viable alternatives. For instance, the reaction of enamines with azides can proceed under catalyst-free conditions to form sulfonyl amidines. organic-chemistry.org In some cases, highly electron-deficient azides can be sufficiently activated to participate in three-component reactions with aldehydes and amines without the need for a metal catalyst. nih.gov Furthermore, simple and cost-effective alkaline earth metal complexes, such as those of magnesium, calcium, and strontium, have been employed as pre-catalysts for the 100% atom-efficient cascade synthesis of propargylamidines from terminal alkynes and heterocumulenes. nih.gov These catalytic approaches often provide milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional methods. mdpi.commdpi.com

Derivatization Strategies for Structural Modification and Functionalization

The core structure of 2-(2,5-dimethoxyphenyl)acetimidamide offers multiple sites for chemical modification, including the aromatic ring, the ethyl bridge, and the acetimidamide functional group. The synthesis of the parent compound is conceptually initiated from the commercially available 2-(2,5-dimethoxyphenyl)acetonitrile. A key transformation to obtain the acetimidamide moiety is the Pinner reaction, which involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt, followed by treatment with ammonia.

Introduction of Diverse Chemical Functional Groups

The introduction of a wide array of chemical functional groups onto the this compound scaffold is essential for exploring structure-activity relationships. Methodologies targeting the aromatic ring are particularly prevalent.

Electrophilic Aromatic Substitution: The electron-rich nature of the 1,4-dimethoxybenzene (B90301) ring makes it amenable to various electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are ortho-, para-directing and activating, guiding incoming electrophiles to the available positions on the ring.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic and lipophilic properties of the molecule. Regioselective bromination of 1,4-dimethoxybenzene derivatives has been achieved using reagents like N-bromosuccinimide (NBS). researchgate.netresearchgate.net The reaction conditions can be tuned to control the extent and position of halogenation.

Nitration: Nitration of the aromatic ring introduces a nitro group, which can serve as a handle for further functionalization, such as reduction to an amino group. The regioselectivity of nitration on dimethoxybenzene systems can be influenced by reaction conditions and the presence of other substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for introducing carbon-based substituents. For instance, the alkylation of p-dimethoxybenzene with tertiary alcohols in the presence of a strong acid like sulfuric acid can introduce bulky alkyl groups onto the aromatic ring. youtube.comyoutube.com The regioselectivity is influenced by both electronic and steric factors. youtube.comyoutube.com

Modification of the Acetimidamide Group: The amidine functionality itself can be a point of derivatization. N-alkylation or N-arylation of the amidine nitrogen atoms can be achieved to introduce further diversity.

Below is a table summarizing potential derivatization reactions on the 2-(2,5-dimethoxyphenyl) scaffold based on established methodologies for similar structures.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Reference Analogy |

| Bromination | N-Bromosuccinimide (NBS), solvent (e.g., CCl4), initiator (e.g., AIBN) | Bromo (-Br) | researchgate.netresearchgate.net |

| Nitration | HNO3, H2SO4 | Nitro (-NO2) | General Organic Chemistry |

| Friedel-Crafts Alkylation | t-BuOH, H2SO4 | tert-Butyl (-C(CH3)3) | youtube.com |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl (-C(O)R) | General Organic Chemistry |

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to ensure the desired biological activity and minimize the formation of unwanted isomers.

Regioselective Functionalization: The inherent directing effects of the two methoxy groups on the benzene (B151609) ring of this compound primarily govern the regioselectivity of electrophilic aromatic substitution. The positions ortho to the methoxy groups (3- and 6-positions) are electronically activated. However, steric hindrance can play a significant role, particularly when introducing bulky substituents. For instance, in Friedel-Crafts alkylation of 1,4-dimethoxybenzene, the substitution pattern is often dictated by a combination of electronic activation and steric accessibility. youtube.comyoutube.com

Directed ortho-metalation (DoM) is another powerful strategy to achieve regioselectivity. Although not directly reported for this compound, this methodology is widely used for functionalizing substituted aromatic compounds with high regiocontrol. A directing group on the aromatic ring (potentially one of the methoxy groups or a suitably modified side chain) can direct a metalating agent (like an organolithium reagent) to the adjacent ortho position, which can then be quenched with an electrophile.

Stereoselective Functionalization: The synthesis of chiral analogs of this compound can be approached through several strategies, particularly focusing on the ethylamine (B1201723) backbone.

Use of Chiral Building Blocks: A common approach involves starting from a chiral precursor. For instance, the synthesis could begin with a chiral phenylacetic acid derivative or a chiral phenylethylamine. The stereocenter would then be carried through the synthetic sequence.

Asymmetric Synthesis: Asymmetric hydrogenation of a suitable prochiral enamine or imine precursor could establish the stereocenter on the ethylamine chain with high enantioselectivity. Various chiral catalysts, often based on transition metals like rhodium or iridium with chiral phosphine (B1218219) ligands, are known to be effective for such transformations.

Diastereoselective Reactions: If a chiral auxiliary is incorporated into the molecule, subsequent reactions can proceed with high diastereoselectivity. For example, the reactions of chiral enamides can proceed with high π-facial selectivity. After the desired transformation, the chiral auxiliary can be removed. The stereospecific synthesis of α,β-disubstituted phenethylamines from 1,2-disubstituted alkenes via an aziridinium (B1262131) intermediate provides a precedent for controlling the stereochemistry of the ethylamine backbone. nih.gov

The following table outlines conceptual approaches to stereoselective synthesis based on established principles.

| Approach | Key Strategy | Potential Outcome | Reference Analogy |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials (e.g., chiral phenylacetic acid) | Enantiomerically pure final product | nih.gov |

| Asymmetric Catalysis | Asymmetric hydrogenation of a prochiral precursor | Enantiomerically enriched product | General Asymmetric Synthesis |

| Auxiliary-Controlled Diastereoselection | Use of a chiral auxiliary to direct a stereoselective reaction | Diastereomerically enriched intermediate, leading to an enantiopure product after auxiliary removal | rsc.org |

| Stereospecific Reaction | Reaction of a stereodefined alkene to form a stereodefined product | Control of relative stereochemistry (e.g., syn/anti) | nih.gov |

Reaction Mechanisms and Reactivity Studies of the Acetimidamide Moiety

Mechanistic Investigations of Amidine Formation and Transformation

The synthesis and subsequent reactions of amidines are characterized by several key mechanistic pathways, including nucleophilic additions, cyclocondensations, and rearrangements.

The formation of the amidine group typically proceeds through the nucleophilic addition of an amine to an electrophilic carbon species. A primary route is the Pinner reaction, where nitriles are treated with an alcohol in the presence of an acid catalyst to form an imidate salt. This intermediate is then reacted with an amine to yield the amidine. The mechanism involves the protonation of the nitrile, which enhances its electrophilicity, followed by the nucleophilic attack of the amine.

Another significant pathway is the direct nucleophilic addition of amines to nitrilium derivatives. mdpi.com For instance, the reaction of primary amines with nitrilium species often results in a mixture of E and Z isomers of the corresponding amidines, whereas secondary amines can lead selectively to the E-isomer. mdpi.com The initial step is the rapid attack of the amine's lone pair of electrons on the highly electrophilic carbon of the nitrilium ion. mdpi.comrsc.org This process is fundamental to constructing the core amidine structure from various precursors.

The table below summarizes common nucleophilic addition approaches for the synthesis of amidines.

| Precursor | Reagents | Intermediate | Key Mechanism Step | Ref. |

| Nitrile | 1. Alcohol, HCl 2. Amine | Imidate Salt | Nucleophilic attack of amine on imidate carbon | semanticscholar.org |

| Amide | PCl₅, then Amine | Imidoyl Chloride | Nucleophilic substitution of chloride by amine | semanticscholar.org |

| Nitrilium Derivative | Primary or Secondary Amine | None | Direct nucleophilic attack of amine on nitrilium carbon | mdpi.com |

This table provides an interactive summary of key synthetic routes to amidines via nucleophilic addition.

The amidine moiety is a valuable building block in the synthesis of nitrogen-containing heterocycles through cyclocondensation reactions. In these reactions, the amidine typically acts as a binucleophile, reacting with a molecule containing two electrophilic sites.

Mechanistic studies have shown that the reaction of amidines with electron-deficient systems like 1,2,3-triazines and 1,2,3,5-tetrazines proceeds via an initial nucleophilic attack from one of the amidine nitrogen atoms onto a carbon of the azine ring. acs.org This rate-determining step is followed by a series of transformations, including a highly exothermic retro Diels-Alder reaction that involves the elimination of a stable molecule like dinitrogen (N₂), leading to the formation of a new heterocyclic ring system. acs.org

Similarly, multicomponent reactions can leverage amidine reactivity. In a one-pot, three-component synthesis, an enamine (formed in situ from a ketone and a secondary amine) can react with a highly electrophilic azide, leading to the formation of complex amidine derivatives. nih.gov These cascade reactions involve sequential nucleophilic addition and cyclization steps to build the final product. nih.govresearchgate.net

Rearrangement reactions can be employed to synthesize amidines or may involve amidine-like intermediates. The Beckmann rearrangement, which traditionally converts oximes to amides, provides a relevant example. masterorganicchemistry.com A modified version of this reaction can be used for the synthesis of amidines. researchgate.net In this process, a ketoxime is treated with a reagent like sulfuryl fluoride (B91410) (SO₂F₂) to generate a nitrilium ion intermediate. researchgate.net This electrophilic intermediate can be trapped by fluoride to form an imidoyl fluoride. Subsequent reaction of the in-situ generated imidoyl fluoride with an amine furnishes the corresponding amidine. researchgate.net

The key steps of this rearrangement pathway are:

Activation of the oxime hydroxyl group to form a good leaving group.

Migration of the group anti to the leaving group, resulting in the formation of a nitrilium ion. masterorganicchemistry.com

Trapping of the nitrilium ion by a nucleophile (e.g., fluoride) to form a reactive intermediate.

Nucleophilic substitution of the intermediate by an amine to yield the final amidine product. researchgate.net

Intrinsic Reactivity Profiles of the Acetimidamide Functional Group

The inherent electronic properties of the acetimidamide functional group give rise to a distinct reactivity profile, characterized by both nucleophilic and electrophilic potential.

The acetimidamide moiety possesses dual reactivity. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers. The imino nitrogen (=NH) is generally more nucleophilic than the amino nitrogen (-NH₂). This nucleophilicity is demonstrated in the reactions discussed previously, such as additions and cyclocondensations, where the amidine nitrogen initiates the reaction by attacking an electron-deficient center. acs.orgnih.gov

Conversely, the central carbon atom of the amidine group (C=N) is an electrophilic site. It is susceptible to attack by nucleophiles, particularly after protonation of one of the nitrogen atoms, which enhances the electrophilic character of the carbon. This electrophilicity is exploited in hydrolysis reactions, where water acts as the nucleophile, leading to the cleavage of the amidine back to an amide or carboxylic acid. The dual nature of the amidine functional group is analogous to other systems, such as cysteine sulfenic acids, which also exhibit both nucleophilic and electrophilic properties. nih.gov

| Site | Chemical Character | Typical Reactions |

| Imino Nitrogen (=NH) | Nucleophilic | Alkylation, Acylation, Cyclocondensation |

| Amino Nitrogen (-NH₂) | Nucleophilic | Protonation, Hydrogen Bonding |

| Amidine Carbon (C=N) | Electrophilic | Nucleophilic attack (e.g., hydrolysis) |

This interactive table outlines the dual reactivity of the core atoms within the acetimidamide functional group.

The nucleophilic nature of the amidine nitrogen atoms suggests their potential participation in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Specifically, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. nih.gov

In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate. The acetimidamide moiety in a compound like 2-(2,5-Dimethoxyphenyl)acetimidamide could potentially serve as the nitrogen nucleophile in such a transformation. The reaction mechanism generally involves:

Oxidative addition of the aryl halide to a low-valent palladium catalyst.

Coordination of the amidine to the palladium center and subsequent deprotonation by a base to form a palladium amido complex.

Reductive elimination from the palladium complex to form the N-aryl amidine product and regenerate the active catalyst. youtube.com

While amides have been successfully used in Pd-catalyzed cross-coupling reactions with aryl chlorides nih.gov, the application to acetimidamides represents a plausible extension of this methodology. The ability to form N-aryl derivatives of this compound via cross-coupling would significantly expand its synthetic utility, allowing for the creation of a diverse library of substituted compounds. nih.gov

Catalytic Roles and Mediated Transformations

The amidine functionality within "this compound" can participate in both organometallic and organocatalytic transformations. Its behavior is dictated by the electronic and steric properties of the entire molecule, including the influential 2,5-dimethoxyphenyl substituent.

Amidine ligands, in their deprotonated (amidinate) form, are versatile in organometallic chemistry and catalysis. They are N,N'-chelating anionic ligands that can modulate the electronic and steric environment of a metal center, thereby influencing the reactivity and selectivity of catalytic reactions. The general structure of an amidinate ligand allows for significant steric and electronic tuning through substitution at the nitrogen and carbon atoms of the N-C-N skeleton.

The 2-(2,5-dimethoxyphenyl)acetimidate ligand, derived from the parent amidine, would chelate to a metal center through its two nitrogen atoms. The 2,5-dimethoxy substituents on the phenyl ring are expected to influence the catalytic activity in several ways:

Electronic Effects: The methoxy (B1213986) groups are electron-donating through resonance, which increases the electron density on the phenyl ring and, by extension, on the amidinate nitrogen atoms. This enhanced electron-donating ability can make the metal center more electron-rich, which can be beneficial in catalytic cycles that involve oxidative addition steps. For instance, in cross-coupling reactions, a more electron-rich metal center can facilitate the oxidative addition of an organohalide.

Steric Effects: The presence of a substituent at the ortho position of the phenyl ring can create steric bulk around the metal center. This steric hindrance can influence the coordination of substrates and the stereoselectivity of the reaction. For example, in asymmetric catalysis, bulky ligands are often used to create a chiral environment that favors the formation of one enantiomer over the other.

Aryl ligands, in general, play a crucial role in organometallic chemistry by modulating the electronic and steric properties of metal centers, which is essential for controlling the reactivity and selectivity of metal-catalyzed reactions. numberanalytics.com They can act as σ-donors and π-acceptors, influencing the metal's oxidation state and its ability to participate in various chemical reactions. numberanalytics.com

While specific studies on "this compound" as a ligand in organometallic catalysis are not prevalent in the reviewed literature, the principles of ligand design in catalysis allow for informed predictions of its potential applications. The electronic and steric properties conferred by the 2,5-dimethoxyphenyl group suggest its potential utility in reactions such as:

Cross-Coupling Reactions: The electron-donating nature of the ligand could enhance the activity of palladium or nickel catalysts in Suzuki, Heck, or Buchwald-Hartwig amination reactions.

Polymerization: The steric bulk might influence the stereochemistry of the resulting polymer in olefin polymerization.

Hydrogenation: The ligand could be employed in asymmetric hydrogenation reactions, where the steric and electronic properties of the ligand are critical for achieving high enantioselectivity. numberanalytics.com

The following table summarizes the potential influence of the 2,5-dimethoxyphenyl group on the properties of an amidinate ligand in organometallic catalysis.

| Feature | Influence of 2,5-Dimethoxyphenyl Group | Potential Catalytic Impact |

| Electronic Properties | Electron-donating due to two methoxy groups. | Increases electron density on the metal center, potentially accelerating oxidative addition steps in cross-coupling reactions. |

| Steric Properties | Provides steric bulk around the metal center due to the ortho-methoxy group and the overall phenylacetimidamide structure. | Can influence substrate coordination, potentially leading to higher selectivity (e.g., regioselectivity or enantioselectivity) in catalytic transformations. |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amidines, including "this compound," can function as organocatalysts, primarily by acting as Brønsted bases or as nucleophilic catalysts.

As Brønsted bases , amidines can deprotonate a substrate to generate a reactive intermediate. The basicity of the amidine is a key factor in its catalytic activity. The 2,5-dimethoxyphenyl group, with its electron-donating methoxy groups, would be expected to slightly increase the basicity of the amidine nitrogen atoms compared to an unsubstituted phenylacetimidamide. This enhanced basicity could make it a more effective catalyst in reactions that require proton abstraction, such as Michael additions, aldol (B89426) reactions, and Henry reactions.

As nucleophilic catalysts , the amidine nitrogen can attack an electrophilic substrate to form a reactive intermediate. This mode of catalysis is common in acyl transfer reactions. The nucleophilicity of the amidine is influenced by the substituents on the molecule. Again, the electron-donating 2,5-dimethoxy groups would likely enhance the nucleophilicity of the amidine nitrogens, potentially increasing its catalytic efficiency in reactions such as the acylation of alcohols.

The field of asymmetric organocatalysis has seen significant growth, with a focus on the development of chiral catalysts to synthesize enantiomerically enriched products. mdpi.com While "this compound" is not chiral itself, it could be used as a precursor for the synthesis of chiral amidine organocatalysts. For instance, the nitrogen atoms could be functionalized with chiral auxiliaries.

The potential roles of "this compound" in organocatalysis are summarized in the table below.

| Catalytic Role | Mechanism | Influence of 2,5-Dimethoxyphenyl Group | Example Reaction Types |

| Brønsted Base | Proton abstraction from a substrate to generate a reactive nucleophile. | The electron-donating methoxy groups may increase the basicity of the amidine. | Michael Addition, Aldol Reaction, Henry Reaction. |

| Nucleophilic Catalyst | Nucleophilic attack on an electrophilic substrate to form a reactive intermediate. | The electron-donating methoxy groups may enhance the nucleophilicity of the amidine. | Acyl Transfer Reactions (e.g., esterification, amidation). |

Theoretical and Computational Chemistry of 2 2,5 Dimethoxyphenyl Acetimidamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These computational methods allow for the detailed examination of molecules at the atomic level, providing insights that complement experimental findings. For 2-(2,5-Dimethoxyphenyl)acetimidamide, such calculations can elucidate its fundamental chemical nature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed due to its favorable balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. researchgate.net DFT studies on this compound would provide a comprehensive understanding of its geometric, electronic, and optical properties.

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be used to determine its optimized geometry. researchgate.net This process yields crucial structural parameters including bond lengths, bond angles, and dihedral angles.

The analysis of related structures, such as N-(2,5-dimethoxyphenyl) derivatives, reveals that the dimethoxybenzene ring is typically planar. nih.gov The orientation of the acetimidamide group relative to this ring is a key conformational feature. The electronic structure analysis would involve examining the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which are crucial for understanding intermolecular interactions. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Phenylacetamide Moiety

| Parameter | Bond | Typical Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| C-O (methoxy) | 1.36 - 1.38 | |

| C-N | 1.35 - 1.37 | |

| C=N | 1.28 - 1.30 | |

| Bond Angle | C-C-C (aromatic) | 119 - 121 |

| C-O-C | 117 - 119 | |

| Dihedral Angle | C-C-N-C | Defines the twist of the side chain |

Note: This table presents typical values for related structures to illustrate expected parameters for this compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comresearchgate.net The energies of these orbitals and their gap are used to calculate global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the acetimidamide group.

Table 2: Representative Frontier Molecular Orbital Properties

| Parameter | Abbreviation | Formula | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 |

| Electronegativity | χ | -µ | 3.0 to 4.0 |

Note: Values are illustrative for a molecule of this class and provide a framework for what a DFT analysis would yield.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge delocalization. nih.govnih.gov It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. mdpi.com

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O(methoxy) | π*(C-C)ring | 5 - 10 | n → π* |

| LP(1) N(imidamide) | π*(C=N) | 20 - 40 | n → π* |

| π(C-C)ring | π*(C-C)ring | 15 - 25 | π → π* |

| σ(C-H) | σ*(C-N) | 1 - 5 | σ → σ* |

Note: This table shows hypothetical but representative E(2) values for key interactions expected in the target molecule.

Fukui functions are a tool within DFT used to describe local reactivity, identifying which atoms in a molecule are most susceptible to different types of chemical attack. nih.govresearchgate.net The analysis condenses reactivity information onto individual atomic sites. The Fukui function, f(r), helps predict the sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. scm.com

By calculating the condensed Fukui functions for each atom in this compound, one could pinpoint the most reactive centers. For instance, the nitrogen atoms of the acetimidamide group and the oxygen atoms of the methoxy (B1213986) groups would be expected to be primary sites for electrophilic attack due to their lone pairs of electrons. Conversely, the imine carbon might be a primary site for nucleophilic attack. nih.govresearchgate.net

Table 4: Hypothetical Condensed Fukui Functions for Key Atoms

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Predicted Reactive Site For |

|---|---|---|---|

| C (imine) | High | Low | Nucleophilic Attack |

| N (imine) | Low | High | Electrophilic Attack |

| N (amine) | Low | High | Electrophilic Attack |

| O (methoxy) | Low | Medium | Electrophilic Attack |

Note: "High" and "Low" are relative terms indicating the most probable reactive sites based on typical calculations for similar functional groups.

Computational chemistry is instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. nih.gov Key NLO parameters that can be calculated using DFT include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com Molecules with large β values are sought after for NLO applications. researchgate.net

A significant NLO response is often associated with molecules possessing electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). chemrxiv.org In this compound, the dimethoxyphenyl group acts as an electron donor. The presence of a polarizable environment can also modulate the NLO response. chemrxiv.org The calculated hyperpolarizability is often compared to that of a standard reference material like urea (B33335) to gauge its potential. mdpi.com

Table 5: Representative Calculated Non-Linear Optical Properties

| Parameter | Symbol | Typical Calculated Value (esu) | Urea (Reference Value, esu) |

|---|---|---|---|

| Dipole Moment | μ | 2 - 5 (Debye) | 1.37 (Debye) |

| Mean Polarizability | <α> | ~20 x 10-24 | ~3.83 x 10-24 |

| Total First Hyperpolarizability | βtot | 10 - 50 x 10-31 | 0.37 x 10-31 |

Note: The values for the target compound are estimations based on similar molecular structures found in the literature to illustrate potential NLO activity.

Density Functional Theory (DFT) Studies

Molecular Interaction Analysis

The study of molecular interactions is crucial for understanding how molecules assemble in the solid state, which in turn dictates the macroscopic properties of the material. Computational chemistry offers powerful tools to visualize and quantify these interactions.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it. The dnorm surface reveals regions of significant intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

To illustrate, the following table presents representative data from a Hirshfeld analysis of a related compound, showcasing the typical contributions of different intermolecular contacts.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.3 |

| O···H / H···O | 32.1 |

| C···H / H···C | 14.5 |

| N···H / H···N | 4.2 |

Table 1. Example of percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for an analogous Schiff base containing a methoxyphenyl group. Data extracted from a study on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol. researchgate.net

Such data indicates that hydrogen- and oxygen-related contacts are dominant forces in the crystal packing of molecules with similar functional groups. researchgate.net

Beyond Hirshfeld analysis, other computational techniques can be used to assess non-covalent interactions (NCIs). Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis provide detailed insights into the nature and strength of these interactions. RDG analysis, for example, can identify and visualize van der Waals interactions, hydrogen bonds, and steric clashes within a molecular system.

Furthermore, energy framework analysis can be performed to calculate the interaction energies between molecular pairs within the crystal. nih.gov This method visualizes the architecture of the crystal packing by representing the relative strengths of electrostatic and dispersion energies between adjacent molecules. Studies on related acetamides have shown that electrostatic energies often dominate the interaction frameworks, highlighting the importance of polar interactions in directing the crystal structure. nih.gov

Supramolecular Chemistry and Self-Assembly Principles

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The principles of molecular recognition and self-assembly are central to designing complex, functional architectures from individual molecules.

The design of supramolecular architectures relies on leveraging specific and directional non-covalent interactions. For this compound, the key functional groups for directing self-assembly are the acetimidamide group, which contains both hydrogen bond donors (-NH2) and acceptors (=NH), and the two methoxy groups, whose oxygen atoms can act as hydrogen bond acceptors.

The strategic placement of these functional groups allows for the formation of predictable hydrogen-bonding motifs, such as dimers or chains. Furthermore, the aromatic dimethoxyphenyl ring can participate in π–π stacking interactions, which would further stabilize the resulting supramolecular structure. The interplay between strong, directional hydrogen bonds and weaker, less directional interactions like van der Waals forces dictates the final assembled architecture.

The crystal structure of a molecule is the result of its self-assembly into a highly ordered, three-dimensional lattice. X-ray crystallography is the primary experimental technique for determining these structures, while computational studies help to rationalize the observed packing in terms of intermolecular forces.

The following table details typical hydrogen bond geometries found in the crystal structures of related compounds, illustrating the nature of these directive interactions.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O | 0.86 | 2.15 | 2.98 | 162 |

| C–H···O | 0.93 | 2.55 | 3.45 | 163 |

| C–H···π | 0.93 | 2.85 | 3.71 | 154 |

Table 2. Illustrative hydrogen bond geometries from crystal structures of compounds with similar functional groups. The data represents typical bond lengths and angles for common interactions that would be expected to influence the crystal packing of this compound.

Host-Guest Chemistry and Molecular Recognition Elements

There is currently no available scientific literature detailing the host-guest chemistry or molecular recognition properties of this compound. Host-guest chemistry involves the study of complexes formed between a "host" molecule and a "guest" molecule, where the two are held together by non-covalent interactions. For this compound, this would involve its interaction with various host molecules such as cyclodextrins, calixarenes, or crown ethers.

Molecular recognition is a fundamental aspect of host-guest chemistry, focusing on the specific interactions that govern the binding of a guest to a host. Key elements of molecular recognition include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The acetimidamide group, with its potential for hydrogen bond donation and acceptance, and the dimethoxyphenyl group, with its aromatic and ether functionalities, would theoretically be the primary sites for such interactions. However, without experimental or computational studies, the specific binding affinities and modes of interaction with potential host molecules remain uncharacterized.

Computational Elucidation of Reaction Mechanisms

Similarly, a detailed computational elucidation of the reaction mechanisms involving this compound is not found in the current body of scientific research. Such studies are crucial for understanding the reactivity of a compound and for optimizing synthetic pathways.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, which provides critical insights into the kinetics and feasibility of a chemical transformation. For reactions involving this compound, such as its formation or subsequent transformations, computational methods like density functional theory (DFT) would be employed to model the geometry, frequency, and energy of the transition states. The absence of such studies means that the specific structural and energetic details of these critical points in its potential reaction pathways are unknown.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 2-(2,5-Dimethoxyphenyl)acetimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like this compound, ¹H (proton) and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shift (δ) of a proton is influenced by its local electronic environment. The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methylene (B1212753) bridge, and the protons of the acetimidamide functional group. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each carbon environment. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, part of a C=N bond).

While specific, experimentally verified spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and require experimental verification.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (3 positions) | 6.7 - 7.0 | 112 - 118 |

| Methylene (-CH₂-) | ~3.6 | ~35 |

| Methoxy (-OCH₃) | ~3.8 (two singlets) | ~56 |

| Imidamide (-NH, -NH₂) | Broad, variable (e.g., 5.0 - 8.0) | N/A |

| Aromatic C-O (2 positions) | N/A | 152 - 154 |

| Aromatic C-CH₂ | N/A | ~125 |

| Imidamide C=N | N/A | ~165 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the imidamide group, C-H stretching from the aromatic and aliphatic portions, C=N stretching of the imidamide, and C-O stretching from the methoxy ether groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often means that symmetric, non-polar bonds show strong Raman signals. For this compound, aromatic ring vibrations are typically strong in the Raman spectrum.

Table 2: Expected Key Vibrational Bands for this compound (Note: Values are typical ranges and require experimental verification.)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H Stretching (Amidine) | 3100 - 3500 (broad) | Weak |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretching (Imidamide) | 1640 - 1690 | Medium-Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Strong |

| N-H Bending | 1550 - 1650 | Weak |

| C-O Stretching (Ether) | 1200 - 1275 | Medium |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry: In a typical MS experiment, the compound is ionized, often resulting in a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The m/z value of this ion provides the molecular weight of the compound. The molecule may also break apart into smaller fragments, and the pattern of these fragments can help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the precise elemental formula. For this compound (C₁₀H₁₄N₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₂ |

| Nominal Mass | 194 |

| Monoisotopic Mass | 194.1055 u |

| Predicted [M+H]⁺ (HRMS) | 195.1128 |

| Key Predicted Fragment (loss of NH₃) | m/z 177.0868 (C₁₀H₁₁NO₂) |

| Key Predicted Fragment (2,5-dimethoxybenzyl) | m/z 151.0759 (C₉H₁₁O₂) |

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

To perform SC-XRD, a high-quality single crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. This analysis would provide the precise solid-state structure of this compound, confirming the connectivity established by NMR and MS. It would also reveal the specific conformation adopted by the molecule in the crystal lattice, including the torsion angles between the phenyl ring and the acetimidamide group.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. The acetimidamide group, with its N-H donor and C=N acceptor sites, is capable of forming strong hydrogen bonds. The analysis would likely show intermolecular hydrogen bonding networks involving these groups, which would be a dominant force in the crystal packing. Additionally, weaker interactions, such as van der Waals forces and potentially π-π stacking between the aromatic rings of adjacent molecules, would be elucidated, providing a complete picture of the solid-state architecture.

Chromatographic and Separation Techniques

Chromatographic methods are paramount for the separation and quantification of "this compound" from potential impurities and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques suitable for this purpose.

A robust HPLC method for the analysis of "this compound" can be developed using a reverse-phase approach, which is well-suited for moderately polar compounds. The separation is typically achieved on a C18 column, which provides excellent resolution and peak shape.

Method development would involve a systematic optimization of the mobile phase composition, flow rate, and column temperature. A common starting point is a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. loesungsfabrik.de An isocratic elution, where the mobile phase composition remains constant throughout the run, can provide simple and rapid analysis. For more complex samples containing impurities with a wider range of polarities, a gradient elution may be necessary.

The detector wavelength is a critical parameter for achieving high sensitivity. Based on the chemical structure, which contains a dimethoxyphenyl group, UV detection in the range of 270-290 nm would likely provide a strong chromophoric response. A photodiode array (PDA) detector can be employed to obtain the full UV spectrum of the peak, aiding in peak purity assessment and method specificity.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

GC-MS offers high sensitivity and specificity, making it a valuable tool for the analysis of "this compound," particularly for trace-level detection. The development of a GC-MS method requires careful consideration of the compound's volatility and thermal stability. Due to the presence of the acetimidamide group, derivatization may be necessary to improve its thermal stability and chromatographic behavior. jfda-online.com

Common derivatization reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar N-H groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. This process reduces the potential for peak tailing and improves peak shape. jfda-online.com

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is often suitable for a wide range of derivatized compounds. nih.gov The temperature program of the GC oven needs to be optimized to ensure adequate separation of the analyte from any impurities or by-products of the derivatization reaction.

The mass spectrometer, when operated in electron ionization (EI) mode, will provide a characteristic fragmentation pattern for the derivatized "this compound." This mass spectrum serves as a fingerprint for the compound, allowing for highly specific identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used, where only specific fragment ions are monitored, thereby increasing sensitivity and reducing background noise. scioninstruments.com

Table 2: Example GC-MS Method Parameters for Derivatized this compound Analysis

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Method Validation and Performance Evaluation

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a process that demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Selectivity and specificity refer to the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com

For an HPLC method, specificity is typically demonstrated by injecting a blank (matrix without the analyte), a placebo (formulation without the active ingredient), and the analyte itself. The chromatograms are then compared to ensure that there are no interfering peaks at the retention time of "this compound." Peak purity analysis using a PDA detector can further confirm that the analyte peak is not co-eluting with any other compounds.

In GC-MS, the high selectivity is inherent to the technique. The combination of chromatographic retention time and the unique mass spectrum of the analyte provides a high degree of confidence in its identification. nih.gov

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually evaluated at three levels:

Repeatability (intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. sustainability-directory.com For an HPLC method, parameters such as the pH of the mobile phase, the percentage of organic modifier, and the column temperature may be varied slightly to assess the impact on the results. sustainability-directory.com

Table 3: Example Validation Parameters for an HPLC Method

| Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | No significant change in results | Method found to be robust |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

These limits can be determined based on the signal-to-noise ratio of the chromatographic peak, where the LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1. sepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 4: Example Detection and Quantification Limits

| Parameter | Method | Example Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

System Suitability Testing

System Suitability Testing (SST) is an indispensable part of analytical method validation and routine analysis. It is performed to verify that the chromatographic system is adequate for the intended analysis. rjpbcs.com These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. rjpbcs.com The parameters for SST are established during method development and are crucial for ensuring the quality and reliability of the analytical data. researchgate.net

For the analysis of this compound and related phenethylamine (B48288) compounds, both HPLC and GC-MS methods are commonly utilized. The system suitability of these methods is assessed by monitoring several key performance indicators.

High-Performance Liquid Chromatography (HPLC)

In HPLC analysis, a standard solution of this compound, along with any known impurities or related substances, is injected into the system to evaluate its performance. The primary parameters monitored during SST for HPLC analysis are outlined in the following table. The acceptance criteria are based on general pharmacopoeial guidelines and typical values reported for the analysis of similar phenethylamine derivatives. rjpbcs.commtc-usa.com

Table 1: System Suitability Parameters for HPLC Analysis of this compound

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 5500 |

| Resolution (Rs) | Rs ≥ 2.0 (between the main peak and the nearest eluting peak) | 3.5 |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n=6 replicate injections) | 0.8% |

| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% (for n=6 replicate injections) | 0.3% |

| Capacity Factor (k') | 2 < k' < 10 | 4.5 |

The Tailing Factor is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. A tailing factor of less than or equal to 2.0 is generally considered acceptable and ensures accurate peak integration.

Theoretical Plates are a measure of column efficiency. A higher number of theoretical plates indicates a more efficient separation, resulting in sharper and narrower peaks. For most pharmaceutical analyses, a value of 2000 or more is required.

Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram. A resolution of 2.0 or greater ensures that the peaks are baseline separated, which is critical for accurate quantification.

The Relative Standard Deviation (RSD) of the peak area and retention time from multiple injections of the same standard solution provides a measure of the precision and reproducibility of the analytical system. Low RSD values indicate a stable and reliable system.

The Capacity Factor (also known as the retention factor) is a measure of the time the analyte spends in the stationary phase relative to the time it spends in the mobile phase. A value between 2 and 10 is generally desirable for good chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often after a derivatization step to improve its chromatographic properties. System suitability for GC-MS methods is also crucial to ensure reliable results. The key SST parameters for GC-MS analysis are detailed below.

Table 2: System Suitability Parameters for GC-MS Analysis of this compound Derivative

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Peak Shape/Symmetry | Symmetrical peak shape | Symmetrical |

| Signal-to-Noise Ratio (S/N) | S/N ≥ 10 for the limit of quantification (LOQ) | 15 |

| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 5.0% (for n=6 replicate injections) | 2.5% |

| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 0.5% (for n=6 replicate injections) | 0.1% |

| Mass Spectral Purity | Match factor ≥ 90% with reference spectrum | 95% |

Peak Shape/Symmetry in GC is visually inspected to ensure there is no significant fronting or tailing, which could indicate issues with the column or injection technique.

The Signal-to-Noise Ratio is a critical parameter for determining the sensitivity of the method. A signal-to-noise ratio of at least 10 is generally required to ensure that the analyte can be reliably quantified at the lower limit of the analytical range.

Similar to HPLC, the RSD of the peak area and retention time in GC-MS demonstrates the precision and stability of the system. Due to the nature of GC inlets and the ionization process in the mass spectrometer, a slightly higher RSD for peak area is often acceptable compared to HPLC.

Mass Spectral Purity is assessed by comparing the acquired mass spectrum of the analyte peak with a reference spectrum from a spectral library or a previously analyzed standard. A high match factor provides confidence in the identity of the compound.

By consistently monitoring these system suitability parameters, analysts can ensure the validity of the analytical results obtained for this compound, thereby guaranteeing the quality and consistency of this chemical compound.

Applications and Role in Chemical Synthesis

Precursor in Heterocyclic System Synthesis

The acetimidamide functional group is a versatile precursor for the formation of various nitrogen-containing ring systems. The presence of the 2,5-dimethoxyphenyl substituent makes it a key starting material for creating derivatives with potential biological or material science applications.

Synthesis of Pyrimidine (B1678525) Derivatives

2-(2,5-Dimethoxyphenyl)acetimidamide, as an amidinium salt, serves as a crucial building block for pyrimidine rings, which are core structures in many biologically active compounds. A general and high-yielding method involves the reaction of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This condensation reaction directly forms the 2-substituted pyrimidine-5-carboxylic ester framework. organic-chemistry.org

This synthetic strategy is significant because it provides a direct route to pyrimidines that are unsubstituted at the 4-position, a structural feature that can be challenging to achieve through other methods. organic-chemistry.org The reaction is versatile and compatible with a variety of functional groups on the amidine precursor, allowing for the synthesis of a diverse library of pyrimidine derivatives. organic-chemistry.orgmdpi.com The resulting pyrimidine-5-carboxylic esters are valuable intermediates themselves, amenable to further chemical modifications.

Table 1: General Reaction for Pyrimidine Synthesis

| Reactant A | Reactant B | Product | Key Features |

|---|

Synthesis of Selenazole Derivatives

While the direct use of this compound in selenazole synthesis is not prominently documented, its corresponding nitrile, 2-(2,5-dimethoxyphenyl)acetonitrile, is a key precursor. Selenoamides, the direct building blocks for selenazoles, are commonly synthesized from nitriles. nih.govmdpi.comirapa.org The Hantzsch thiazole (B1198619) synthesis, adapted for selenium, involves the cyclocondensation of a selenoamide with an α-haloketone. mdpi.com

The synthesis pathway begins with the conversion of the nitrile to the corresponding 2-(2,5-dimethoxyphenyl)selenoacetamide. This is often achieved by reacting the nitrile with a selenium source like phosphorus pentaselenide (P₂Se₅) or sodium hydroselenide (NaHSe). nih.govirapa.org The resulting selenoamide is then reacted with an appropriate α-bromoketone to yield the 2,4-disubstituted or 2,5-disubstituted 1,3-selenazole. nih.govmdpi.com This method allows for the incorporation of the 2,5-dimethoxyphenyl moiety at the 2-position of the selenazole ring.

Formation of Other Nitrogen-Containing Heterocycles

The 2-(2,5-dimethoxyphenyl)acetyl scaffold can be incorporated into other important nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and triazoles, typically starting from the corresponding carboxylic acid or its derivatives.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclization of N-acylhydrazides (diacylhydrazines). ijper.orgnih.gov In this context, 2-(2,5-dimethoxyphenyl)acetic acid would first be converted to its corresponding acid hydrazide. This intermediate can then be reacted with another carboxylic acid or its derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the oxadiazole ring. nih.gov This method provides a reliable route to asymmetrically substituted oxadiazoles containing the 2,5-dimethoxyphenyl group.

1,2,4-Triazoles: The 2,5-dimethoxyphenyl group can also be found in 1,2,4-triazole (B32235) derivatives. nih.gov A common synthetic route involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. mdpi.com Subsequent cyclization of this intermediate under basic conditions yields a 1,2,4-triazole-3-thiol. The 2-(2,5-dimethoxyphenyl)acetic hydrazide can serve as the starting point for such a synthesis, leading to triazoles bearing the 2,5-dimethoxybenzyl substituent. nih.gov

Intermediate in Complex Molecule Construction

Beyond its role as a direct precursor to simple heterocycles, the this compound and its related structural unit are valuable intermediates in the assembly of more complex molecules.

Building Block in Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. ias.ac.inicj-e.orgamazonaws.com The 2,5-dimethoxybenzyl group, readily derived from this compound, is a key building block in the synthesis of certain complex, biologically active molecules.

A notable example is in the synthesis of potent antifolate drugs like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (piritrexim). nih.gov In the retrosynthetic analysis of this complex heterocyclic system, a key disconnection reveals the 2,5-dimethoxybenzyl unit as a fundamental precursor. The forward synthesis then involves constructing the fused pyrimidine ring system onto this pre-existing benzyl (B1604629) fragment. nih.gov This strategy highlights the importance of the title compound's core structure as a recognizable and strategically important fragment in the deconstruction and subsequent synthesis of medicinally relevant targets. nih.gov

Table 2: Retrosynthetic Analysis Example

| Target Molecule | Key Disconnection | Precursor Building Block |

|---|

Stereochemical Control in Multi-step Syntheses

While the this compound moiety is a valuable building block, its direct participation in controlling stereochemistry in multi-step syntheses is not a well-documented feature. The 2,5-dimethoxyphenyl group itself is achiral and lacks the common structural features of a chiral auxiliary or a directing group that would enforce stereoselectivity in reactions at remote sites.

Future Directions in 2 2,5 Dimethoxyphenyl Acetimidamide Research

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of 2-(2,5-Dimethoxyphenyl)acetimidamide and related compounds is an area ripe for the application of emerging synthetic strategies and novel catalytic systems. Future research will likely focus on moving beyond traditional methods to more efficient, selective, and sustainable processes.

One promising direction is the use of organocatalysis , which avoids the use of potentially toxic and expensive metal catalysts. Chiral spirocyclic-amide-derived triazolium organocatalysts, for instance, have shown success in the asymmetric synthesis of related heterocyclic frameworks, achieving high yields and excellent stereoselectivity. researchgate.net The application of similar catalytic systems to the synthesis of this compound could provide access to enantioenriched products.

Another area of exploration is catalytic dynamic resolution (CDR) . This technique has been successfully applied to the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines from N-Boc-2-lithiopiperidine. nih.gov Adapting CDR methodologies could offer a powerful strategy for the stereocontrolled synthesis of chiral derivatives of this compound.

Furthermore, the development of transition-metal-mediated stereoablative reactions and dynamic kinetic asymmetric transformations presents another frontier. nih.gov These methods are instrumental in constructing molecules with quaternary stereocenters, which are valuable in pharmaceutical development. nih.gov Research into catalyst systems, particularly those involving ruthenium, rhodium, iridium, nickel, palladium, and platinum, could lead to more efficient and selective syntheses. nih.gov

| Synthetic Approach | Potential Catalysts/Systems | Anticipated Advantages |

| Organocatalysis | Chiral spirocyclic-amide-derived triazolium salts | Metal-free, high enantioselectivity |

| Catalytic Dynamic Resolution | N-Boc-2-lithiopiperidine with chiral ligands | High enantioselective synthesis of specific stereoisomers |

| Asymmetric Hydrogenation | Ru, Rh, Ir-based catalysts with chiral diamine ligands | Efficient reduction with stereocontrol |

Advanced Computational Modeling Approaches for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical and electronic properties of molecules, thereby guiding experimental work. For this compound, advanced computational modeling is expected to play a crucial role in understanding its behavior and potential applications.

Density Functional Theory (DFT) is a key method for investigating the structural and electronic properties of dimethoxybenzene derivatives. researchgate.net Future studies will likely employ DFT to calculate properties such as HOMO-LUMO energy gaps, which indicate the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov Hybrid functionals like B3LYP are often used to provide accurate total energy calculations. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. researchgate.netnih.gov These maps help in identifying nucleophilic and electrophilic sites within the molecule, offering insights into its intermolecular interactions and reactivity. researchgate.netnih.gov This information is critical for designing new materials or understanding potential biological interactions. nih.gov

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the compound, which is essential for understanding its photophysical properties and potential applications in materials science. mdpi.com

| Computational Method | Predicted Properties | Significance |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, total energy, thermodynamic stability | Predicts chemical reactivity and stability. researchgate.netnih.gov |